REACTION_CXSMILES
|
C[O:2][C:3](=[O:37])[CH2:4][C:5]1[C:6]([N:34]([CH3:36])[CH3:35])=[N:7][C:8]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([NH:21][C:22](=[O:33])[C:23]3[CH:28]=[CH:27][C:26]([C:29]([F:32])([F:31])[F:30])=[CH:25][CH:24]=3)=[CH:17][CH:16]=2)=[N:9][C:10]=1[N:11]([CH3:13])[CH3:12].[OH-].[Na+]>O1CCCC1.CO>[CH3:36][N:34]([CH3:35])[C:6]1[C:5]([CH2:4][C:3]([OH:37])=[O:2])=[C:10]([N:11]([CH3:12])[CH3:13])[N:9]=[C:8]([CH2:14][C:15]2[CH:16]=[CH:17][C:18]([NH:21][C:22](=[O:33])[C:23]3[CH:24]=[CH:25][C:26]([C:29]([F:31])([F:32])[F:30])=[CH:27][CH:28]=3)=[CH:19][CH:20]=2)[N:7]=1 |f:1.2|
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Name
|
methyl[4,6-bis(dimethylamino)-2-(4-{[4-(trifluoromethyl)benzoyl]amino}-benzyl)pyrimidin-5-yl]acetate
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Quantity
|
4.34 g
|
Type
|
reactant
|
Smiles
|
COC(CC=1C(=NC(=NC1N(C)C)CC1=CC=C(C=C1)NC(C1=CC=C(C=C1)C(F)(F)F)=O)N(C)C)=O
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Name
|
|
Quantity
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25 mL
|
Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at refluxing temperature for 5 hours
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Duration
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5 h
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Type
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CUSTOM
|
Details
|
the volatiles were removed by rotary evaporation under vacuum
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Type
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WASH
|
Details
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The remaining aqueous solution was washed with diethyl ether
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Type
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CUSTOM
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Details
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neutralized with 1N hydrochloric acid at 0° C
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Type
|
CUSTOM
|
Details
|
The separated precipitate was collected by suction
|
Type
|
WASH
|
Details
|
rinsed with cold water
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol
|
Name
|
|
Type
|
|
Smiles
|
CN(C1=NC(=NC(=C1CC(=O)O)N(C)C)CC1=CC=C(C=C1)NC(C1=CC=C(C=C1)C(F)(F)F)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |